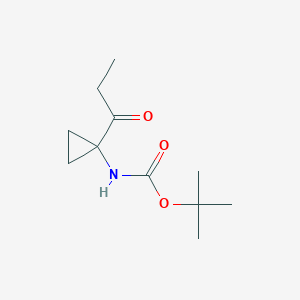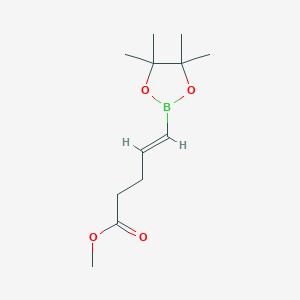
methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, also known as methyl-4E-5-tetramethyl-1,3,2-dioxaborolan-2-ylpent-4-enoate, is an organic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of scientific research applications, including in the synthesis of organic compounds, the study of biochemical and physiological processes, and the investigation of drug metabolism.
科学的研究の応用
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. Additionally, it has been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions.
作用機序
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate acts as a Lewis acid, meaning that it can form a coordinate covalent bond with an electron-rich species, such as an alkoxide or an amine. This allows it to act as a catalyst in various chemical reactions, such as the formation of carbon-carbon bonds. Additionally, it can act as a ligand in the synthesis of organic compounds, binding to metal ions to form complexes.
Biochemical and Physiological Effects
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. It has also been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Additionally, it has been used in the study of the effects of drugs on the body, such as the inhibition of enzymes involved in drug metabolism.
実験室実験の利点と制限
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is highly soluble in water and has a low toxicity. However, it is also limited in its use in laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving high temperatures or pressures.
将来の方向性
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has potential for use in a variety of future scientific research applications. For example, it could be used in the development of new drugs and in the investigation of the effects of drugs on the body. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Finally, it could be used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
合成法
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is synthesized through a two-step process involving the reaction of an alkoxide with boron trifluoride etherate, followed by the reaction of the resulting product with an acid. In the first step, an alkoxide (such as potassium tert-butoxide) is reacted with boron trifluoride etherate to form a boronate ester. In the second step, the boronate ester is reacted with an acid (such as acetic acid) to form methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate. The overall reaction is as follows:
KOR + BF3·OEt2 → KOBF4
KOBF4 + CH3COOH → CH3(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
特性
IUPAC Name |
methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMNYPFDGLNFM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)
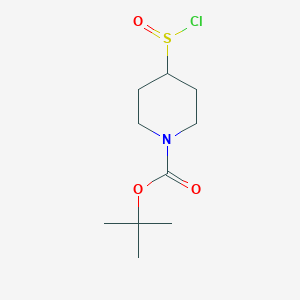
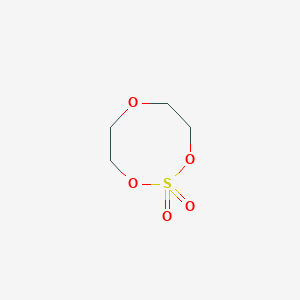

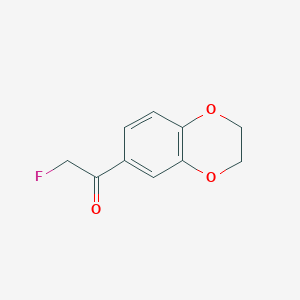

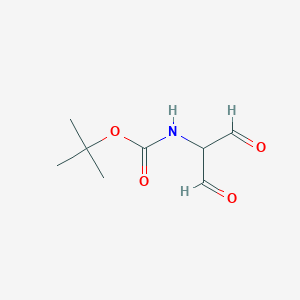

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
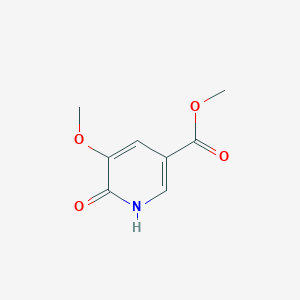
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)


